tert-butyl 1H-indol-4-yl carbonate
Overview
Description
tert-Butyl 1H-indol-4-yl carbonate is an organic compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Tert-butyl 1H-indol-4-yl carbonate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They have been used in the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the changes resulting from its interaction with these targets. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Tert-butyl 1H-indol-4-yl carbonate plays a crucial role in biochemical reactions due to its indole moiety. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties . The interactions of this compound with these biomolecules are primarily through binding to active sites of enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate enzymes, leading to changes in biochemical pathways and cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . By interacting with specific receptors or enzymes, this compound can alter the signaling cascades within cells, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating them. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and biotransformation. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular activity.
Preparation Methods
The synthesis of tert-butyl 1H-indol-4-yl carbonate typically involves the reaction of indole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are mild, and the product is obtained in good yield .
Chemical Reactions Analysis
tert-Butyl 1H-indol-4-yl carbonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or amines.
Scientific Research Applications
tert-Butyl 1H-indol-4-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological processes involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
tert-Butyl 1H-indol-4-yl carbonate can be compared with other indole derivatives such as:
tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate: This compound contains a piperidine ring and has different biological activities.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an enyne substituent and is used in the synthesis of biologically active natural products.
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
tert-butyl 1H-indol-4-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSODYSTAWACLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677965 | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-65-9 | |
Record name | 1,1-Dimethylethyl 1H-indol-4-yl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-indol-4-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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